molecular formula C8H11NO B13180205 1-(1-Aminocyclopropyl)pent-4-yn-2-one

1-(1-Aminocyclopropyl)pent-4-yn-2-one

Cat. No.: B13180205
M. Wt: 137.18 g/mol
InChI Key: FANZTGQQWVWPDN-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)pent-4-yn-2-one is an organic compound with the molecular formula C8H11NO This compound is characterized by the presence of a cyclopropyl group attached to an aminopentynone structure

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1-aminocyclopropyl)pent-4-yn-2-one

InChI

InChI=1S/C8H11NO/c1-2-3-7(10)6-8(9)4-5-8/h1H,3-6,9H2

InChI Key

FANZTGQQWVWPDN-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)CC1(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)pent-4-yn-2-one typically involves the reaction of cyclopropylamine with a suitable alkyne precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclopropylamine is reacted with a pent-4-yn-2-one derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for 1-(1-Aminocyclopropyl)pent-4-yn-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)pent-4-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-(1-Aminocyclopropyl)pent-4-yn-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)pent-4-yn-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Aminocyclopropyl)pent-4-yn-1-one
  • 1-(1-Aminocyclopropyl)but-3-yn-2-one
  • 1-(1-Aminocyclopropyl)hex-5-yn-2-one

Uniqueness

1-(1-Aminocyclopropyl)pent-4-yn-2-one is unique due to its specific structural features, such as the cyclopropyl group and the pent-4-yn-2-one moiety. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

1-(1-Aminocyclopropyl)pent-4-yn-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C7H11N
Molecular Weight: 111.17 g/mol
IUPAC Name: 1-(1-aminocyclopropyl)pent-4-yn-2-one
Canonical SMILES: C#CC(=O)C1(CC1)N

The biological activity of 1-(1-Aminocyclopropyl)pent-4-yn-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate signaling pathways through inhibition or activation, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity: Studies indicate that 1-(1-Aminocyclopropyl)pent-4-yn-2-one exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .
  • Antimicrobial Properties: The compound has demonstrated inhibitory effects against specific bacterial strains, suggesting potential use as an antimicrobial agent. In vitro studies have reported significant activity against Gram-positive bacteria .
  • Neuroprotective Effects: Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .

Case Study 1: Antitumor Effects

A study conducted on the effects of 1-(1-Aminocyclopropyl)pent-4-yn-2-one on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as a pro-apoptotic agent.

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various compounds, 1-(1-Aminocyclopropyl)pent-4-yn-2-one exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

Data Summary Table

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in MCF-7 cells
AntimicrobialInhibitory effect on S. aureus
NeuroprotectiveProtects against oxidative stress

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